molecular formula C15H12N2OS B12683417 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one CAS No. 39572-17-3

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one

Cat. No.: B12683417
CAS No.: 39572-17-3
M. Wt: 268.3 g/mol
InChI Key: JVRNMSKCMXSFDP-UHFFFAOYSA-N
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Description

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific pathways and targets depend on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(1H-Benzimidazol-2-ylthio)phenyl)ethan-1-one stands out due to its unique combination of the benzimidazole and ethanone moieties, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

CAS No.

39572-17-3

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-ylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)19-15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17)

InChI Key

JVRNMSKCMXSFDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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